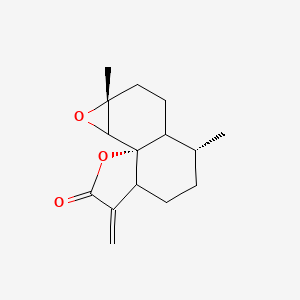

Arteanuine B

Description

Arteanuine B is a sesquiterpene lactone isolated from Artemisia annua, a plant renowned for its antimalarial properties due to the presence of artemisinin. Phytochemical studies of Artemisia annua extracts (methanol and dichloromethane) revealed this compound as a secondary metabolite alongside artemisinin and scopoletin . Research highlights its presence in dichloromethane extracts, which demonstrated superior antitrypanosomal activity against Trypanosoma brucei brucei (TC221 cells) compared to methanol extracts .

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1R,8R,12R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14-,15-/m1/s1 |

InChI Key |

QWQSMEDUZQDVLA-DYGVALONSA-N |

Isomeric SMILES |

C[C@@H]1CCC2C(=C)C(=O)O[C@]23C1CC[C@@]4(C3O4)C |

Canonical SMILES |

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

Synonyms |

arteanuine B |

Origin of Product |

United States |

Comparison with Similar Compounds

Arteanuine B vs. Artemisinin

Structural Similarities and Differences :

Both compounds are sesquiterpene lactones, but this compound lacks the endoperoxide bridge critical to artemisinin’s antimalarial activity. This structural difference likely influences their biological targets and efficacy.

Bioactivity :

- This compound: Exhibits antitrypanosomal activity in T. b. Its activity is enhanced in dichloromethane extracts, suggesting synergistic effects with other phytochemicals .

- Artemisinin : Shows moderate activity against T. b. rhodesiense (IC50 ~2.5 μM), while its derivative, 4-fluorophenyl artemisinin, demonstrates improved efficacy (IC50 ~1.8 μM) .

This compound vs. Scopoletin

Structural Contrast :

Scopoletin, a coumarin derivative, lacks the sesquiterpene backbone of this compound.

Bioactivity :

- Scopoletin’s role in Artemisia extracts is unclear, though coumarins are broadly associated with antioxidant and anti-inflammatory effects. No direct antitrypanosomal data for scopoletin were provided in the cited study .

Research Implications and Gaps

- Synergistic Effects: Dichloromethane extracts of Artemisia annua outperform methanol extracts, implying that non-polar solvents better solubilize bioactive sesquiterpenes like this compound .

Q & A

Q. How can computational chemistry validate experimental findings for this compound’s binding interactions?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) followed by molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Data Management and Reporting Standards

Q. What metadata standards should accompany this compound’s bioactivity datasets?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental conditions (e.g., cell passage number, compound batch ID), raw data files, and analysis scripts in public repositories like Zenodo or ChEMBL .

Q. How to resolve discrepancies between in silico predictions and experimental results for this compound derivatives?

- Methodological Answer : Re-evaluate force field parameters or solvation models in simulations. Validate computational workflows with known positive controls. If discrepancies persist, conduct crystallography or cryo-EM to refine structural models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.